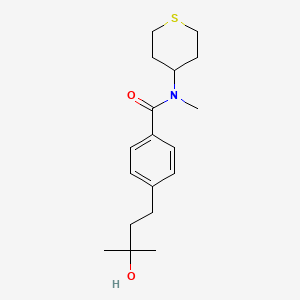

![molecular formula C16H13ClN2O2 B5540195 2-{[3-(4-氯苯基)丙烯酰基]氨基}苯甲酰胺](/img/structure/B5540195.png)

2-{[3-(4-氯苯基)丙烯酰基]氨基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide involves multi-step chemical reactions. One method involves the stirring of acrylic acid chlorides with anthranilamide derivatives in pyridine to produce a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, highlighting the compound's synthetic accessibility and potential for modification (Raffa et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, a closely related compound, has been characterized by X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra. The analysis reveals optimized geometrical structure, harmonic vibrational frequencies, and chemical shifts computed using hybrid-DFT methods. These findings demonstrate the compound's intricate molecular structure and the congruence between theoretical and experimental data (Demir et al., 2016).

Chemical Reactions and Properties

2-{[3-(4-Chlorophenyl)acryloyl]amino}benzamide participates in a variety of chemical reactions, including Claisen-Schmidt condensation, which is utilized in the synthesis of various heterocyclic derivatives, demonstrating its reactivity and potential for creating diverse chemical structures (Abdulla et al., 2013).

科学研究应用

受控自由基聚合

针对丙烯酰胺衍生物(包括具有与2-{[3-(4-氯苯基)丙烯酰基]氨基}苯甲酰胺类似特定官能团的丙烯酰胺衍生物)的受控自由基聚合的研究已显示出有希望的结果,即能够创建具有定制性质的聚合物。例如,可逆加成-断裂链转移(RAFT)聚合技术已被用于合成具有受控分子量、低多分散性和增强等规立构规整性的均聚物,展示了这些化合物在开发先进聚合物材料中的潜力 (Mori, Sutoh, & Endo, 2005)。

抗病原活性

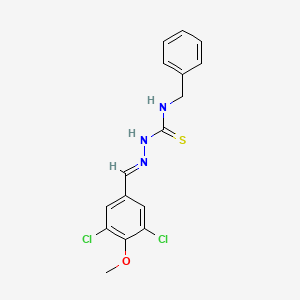

丙烯酰胺衍生物还因其抗病原活性而受到评估,结果表明特定的结构修饰可以增强其抗菌和抗微生物性能。例如,硫脲衍生物的合成和表征已证明具有显着的抗病原活性,特别是针对以生物膜生长而闻名的菌株,表明在开发新型抗微生物剂方面具有潜在应用 (Limban, Marutescu, & Chifiriuc, 2011)。

抗肿瘤活性

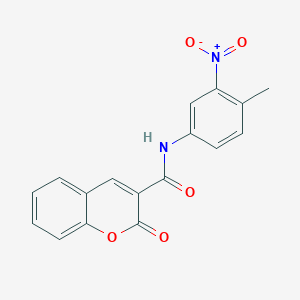

此外,一些2-{[(2E)-3-苯基丙-2-烯酰基]氨基}苯甲酰胺及其相关化合物已被合成并评估了其对各种癌细胞系的体外抗增殖活性。研究结果表明,这些化合物充当抗微管蛋白剂,为抗癌药物的开发提供了新途径 (Raffa et al., 2011)。

抗氧化性能

一些研究探索了丙烯酰胺衍生物的抗氧化性能,结果表明它们可以有效增强某些材料的机械性能和使用寿命。例如,将N-(4-氨基二苯甲烷)丙烯酰胺接枝到天然橡胶上已被证明可以提高其抗氧化能力,表明在材料科学中应用以增强耐用性和抗降解性 (El‐Wakil, 2006)。

光聚合

丙烯酰胺衍生物在光聚合背景下的研究也引起了兴趣。例如,对具有溴取代侧链肉桂酰基部分的聚丙烯酰胺的光交联性能的研究突出了它们作为电子行业负性光刻胶材料的潜力,表明这些化合物在各种技术应用中的多功能性 (Selvam, Babu, & Nanjundan, 2005)。

属性

IUPAC Name |

2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-12-8-5-11(6-9-12)7-10-15(20)19-14-4-2-1-3-13(14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTORGVPWWMSLE-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(4-Chlorophenyl)acryloyl]amino}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)

![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)